Anti-Plasmodial Potency: Norsecurinine Exhibits 2.3-Fold Greater Activity Than Allonorsecurinine Against Chloroquine-Resistant P. falciparum
In a direct head-to-head evaluation against the chloroquine-resistant W2 strain of Plasmodium falciparum, ent-norsecurinine demonstrated superior antiplasmodial activity compared to (+)-allonorsecurinine. Norsecurinine achieved an IC50 of 1.14 ± 0.32 µM, while allonorsecurinine required a 2.3-fold higher concentration (IC50 = 2.57 ± 0.53 µM) to achieve equivalent inhibition [1].
| Evidence Dimension | Anti-plasmodial activity (IC50) |
|---|---|
| Target Compound Data | 1.14 ± 0.32 µM |
| Comparator Or Baseline | (+)-Allonorsecurinine: 2.57 ± 0.53 µM |
| Quantified Difference | 2.3-fold higher potency |
| Conditions | Chloroquine-resistant P. falciparum W2 strain, in vitro culture |
Why This Matters
Norsecurinine offers a quantifiably stronger starting point for antimalarial lead optimization against drug-resistant strains compared to its closely related allonorsecurinine analog.
- [1] Infona.pl. Antiplasmodial Securinega alkaloids from Phyllanthus fraternus: Discovery of natural (+)-allonorsecurinine. View Source
